molecular formula C27H30N2O7S2 B1674876 Sulforhodamine B CAS No. 2609-88-3

Sulforhodamine B

Cat. No. B1674876
CAS RN: 2609-88-3
M. Wt: 558.7 g/mol
InChI Key: IOOMXAQUNPWDLL-UHFFFAOYSA-N
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Description

Sulforhodamine B (SRB) is a water-soluble, nonfixable red fluorescent dye . It is used for investigating neuronal morphology, preparing fluorescent liposomes, studying cell-cell communications , and the quantification of cellular proteins of cultured cells . The dye binds itself to the amino acid residues of tricholoroacetic acid fixed cells in mild basic conditions and extracts itself into the solution under mild acidic conditions .


Synthesis Analysis

The SRB assay is used for cell density determination, based on the measurement of cellular protein content . The method has been optimized for the toxicity screening of compounds to adherent cells in a 96-well format . After an incubation period, cell monolayers are fixed with 10% (wt/vol) trichloroacetic acid and stained for 30 min, after which the excess dye is removed by washing repeatedly with 1% (vol/vol) acetic acid .


Molecular Structure Analysis

The molecular formula of Sulforhodamine B is C27H30N2O7S2 and its molecular weight is 558.66 . It is an aminoxanthene protein dye of a bright pink color, anionic and with two sulfonic groups .


Chemical Reactions Analysis

The SRB assay is used for cell density determination, based on the measurement of cellular protein content . The assay relies on the ability of SRB to bind to protein components of cells that have been fixed to tissue-culture plates by trichloroacetic acid (TCA). SRB is a bright-pink aminoxanthene dye with two sulfonic groups that bind to basic amino-acid residues under mild acidic conditions, and dissociate under basic conditions .


Physical And Chemical Properties Analysis

Sulforhodamine B is a red solid dye that is very water-soluble . The dye has maximal absorbance at 565 nm light and maximal fluorescence emission at 586 nm light . It does not exhibit pH-dependent absorption or fluorescence over the range of 3 to 10 .

Scientific Research Applications

Application 1: Fluorescence Property of Zirconium-Based MOFs Adsorbed Sulforhodamine B

  • Methods of Application : The researchers used UiO-66 and UiO-67 of Zr-MOFs to adsorb SRB molecules. They then discussed the fluorescence properties of the compounds respectively .
  • Results or Outcomes : Due to the aperture difference between UiO-66 and UiO-67, they showed distinct fluorescence properties after loading SRB. When the concentration reaches 5 ppm, fluorescence quenching begins to occur in SRB@UiO-66, while it occurs in SRB@UiO-67 at 2 ppm .
  • Cell Density Determination : SRB is often used for cell density determination via determination of cellular proteins (cytotoxicity assay) .
  • Neuronal Morphology Investigation : SRB can be used as a polar tracer for investigating neuronal morphology .
  • Preparation of Fluorescent Liposomes : SRB can be used for preparing fluorescent liposomes .
  • Study of Cell-Cell Communications : SRB can be used for studying cell-cell communications .
  • Following Phagosome-Lysosome Uptake and Fusion : SRB can be used for following phagosome-lysosome uptake and fusion .

Application 2: Microviscosity Determination in Aerosol Droplets

  • Summary of the Application : SRB is used as a molecular rotor for microviscosity determination in aerosol droplets .
  • Results or Outcomes : The outcomes of this application are not specified in the source, but it likely provides valuable information about the microviscosity of aerosol droplets .

Application 3: Laser-Induced Fluorescence (LIF)

  • Summary of the Application : SRB is used in laser-induced fluorescence (LIF), a method used in physics and chemistry to study structure and dynamics of molecules in gases, liquids, and solids .
  • Results or Outcomes : The outcomes of this application are not specified in the source, but it likely contributes to the generation of various lasers .

Application 4: Investigating Neuronal Morphology

  • Summary of the Application : SRB is used as a polar tracer for investigating neuronal morphology .
  • Results or Outcomes : The outcomes of this application are not specified in the source, but it likely provides valuable information about the structure and function of neurons .

Application 5: Preparing Fluorescent Liposomes

  • Summary of the Application : SRB is used for preparing fluorescent liposomes .
  • Results or Outcomes : The outcomes of this application are not specified in the source, but it likely contributes to the development of fluorescent liposomes for various applications .

Application 6: Studying Cell-Cell Communications

  • Summary of the Application : SRB is used for studying cell-cell communications .
  • Results or Outcomes : The outcomes of this application are not specified in the source, but it likely provides insights into the mechanisms of cell-cell communication .

Safety And Hazards

Sulforhodamine B may cause respiratory tract irritation, skin irritation, and eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Sulforhodamine B has been used in a retrospective method that enables cell labeling by restaining the cells with SRB using a positioning-stage equipped microscope and an automated image registration technique . This method has been shown to improve the reliability and multiplexing capability of protein distribution assays . It also has applications in evaluating the effects of gene expression modulation (knockdown, gene expression upregulation), as well as to study the effects of miRNA replacement on cell proliferation .

properties

IUPAC Name

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-sulfobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O7S2/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOMXAQUNPWDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3520-42-1 (hydrochloride salt)
Record name Lissamine rhodamine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002609883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4048068
Record name Neolan Red E-XB 400 FA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulforhodamine B

CAS RN

2609-88-3
Record name Xanthylium, 3,6-bis(diethylamino)-9-(2,4-disulfophenyl)-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2609-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lissamine rhodamine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002609883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthylium, 3,6-bis(diethylamino)-9-(2,4-disulfophenyl)-, inner salt
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Record name Neolan Red E-XB 400 FA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium
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Record name Sulforhodamine B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031987
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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